Temozolomida

Descripción general

Descripción

Temozolomide Acid is a derivative of Temozolomide, an alkylating agent used primarily in the treatment of brain tumors such as glioblastoma and anaplastic astrocytoma . Temozolomide Acid is formed as a metabolite during the hydrolysis of Temozolomide at physiological pH . This compound has shown potential anticancer activity similar to its parent compound .

Aplicaciones Científicas De Investigación

Temozolomide Acid has several scientific research applications, including:

Chemistry: Used as a model compound to study alkylation reactions and DNA methylation processes.

Biology: Investigated for its role in inducing DNA damage and apoptosis in cancer cells.

Medicine: Explored as a potential anticancer agent, particularly in the treatment of brain tumors

Industry: Utilized in the development of new anticancer drugs and therapeutic strategies.

Mecanismo De Acción

Temozolomide Acid exerts its effects through the alkylation of DNA. It transfers methyl groups to guanine at the N7 and O6 positions and to adenine at the O3 position . This methylation leads to mismatched base pairs during DNA replication, resulting in DNA lesions and apoptosis . The primary molecular targets are the DNA bases, and the pathways involved include the DNA damage response and repair mechanisms .

Safety and Hazards

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

Temozolomide Acid participates in biochemical reactions by undergoing spontaneous nonenzymatic hydrolysis at neutral or slightly basic pH to liberate a highly reactive methyl diazonium cation . This cation is capable of methylating various residues on adenosine and guanine bases, leading to DNA lesions and eventual apoptosis .

Cellular Effects

Temozolomide Acid has been shown to have antiproliferative and cytotoxic activity in cell lines and tumor isolates from patients in vitro . It can cause anemia, decrease the body’s ability to fight an infection, or cause easy bruising/bleeding . It also decreases bone marrow function, an effect that may lead to a low number of blood cells such as red cells, white cells, and platelets .

Molecular Mechanism

The molecular mechanism of Temozolomide Acid involves the methylation of DNA at the O6 position of guanine . This causes substitution of thymine for cytosine during DNA replication, which creates a mismatched base pair . This modification of DNA or RNA through the addition of methyl groups (alkylation) leads to DNA damage and cell death .

Temporal Effects in Laboratory Settings

Temozolomide Acid has been shown to prolong survival and reduce tumor volume in laboratory settings . Over time, tumors often develop resistance to Temozolomide Acid, which is a major obstacle to effective therapy .

Dosage Effects in Animal Models

In animal models, Temozolomide Acid has been shown to prolong survival by a factor of 1.88 and reduce tumor volume by 50.4% compared with untreated controls . The effects of Temozolomide Acid can vary with different dosages .

Metabolic Pathways

Temozolomide Acid is involved in metabolic pathways that include the methylation of DNA. The main elimination process of Temozolomide Acid is via pH-dependent hydrolysis to MTIC then degradation to 5-amino-imidazole-4-carbox-amide, and a highly reactive methyldiazonium ion .

Transport and Distribution

Temozolomide Acid is quickly and almost completely absorbed from the gut, and readily penetrates the blood–brain barrier . Only 15% (10–20%) of the substance are bound to blood plasma proteins .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Temozolomide Acid can be synthesized through the hydrolysis of Temozolomide. This reaction occurs spontaneously at physiological pH and is enhanced under slightly basic conditions . The process involves the conversion of Temozolomide to its active metabolite, 5-(3-methyltriazen-1-yl) imidazole-4-carboxamide, and subsequently to Temozolomide Acid .

Industrial Production Methods

Industrial production of Temozolomide Acid typically involves the controlled hydrolysis of Temozolomide under specific pH conditions. The compound is then isolated and purified using standard chromatographic techniques .

Análisis De Reacciones Químicas

Types of Reactions

Temozolomide Acid undergoes several types of chemical reactions, including:

Hydrolysis: Conversion of Temozolomide to Temozolomide Acid at physiological pH.

Alkylation: As an alkylating agent, it can transfer methyl groups to DNA bases, leading to DNA lesions.

Common Reagents and Conditions

Hydrolysis: Water at physiological pH or slightly basic conditions.

Alkylation: The compound itself acts as an alkylating agent, transferring methyl groups to DNA bases.

Major Products Formed

Comparación Con Compuestos Similares

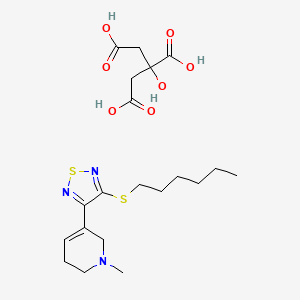

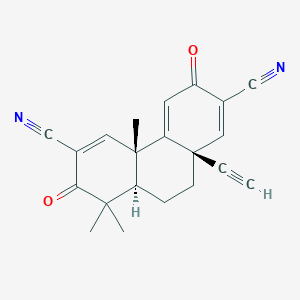

Similar Compounds

Temozolomide: The parent compound, also an alkylating agent used in cancer treatment.

Dacarbazine: Another alkylating agent with similar anticancer properties.

Procarbazine: An alkylating agent used in the treatment of Hodgkin’s lymphoma.

Uniqueness

Temozolomide Acid is unique due to its formation as a metabolite of Temozolomide and its specific role in the alkylation of DNA bases . Unlike other alkylating agents, it is formed through a nonenzymatic hydrolysis process, making it distinct in its mechanism of action and metabolic pathway .

Propiedades

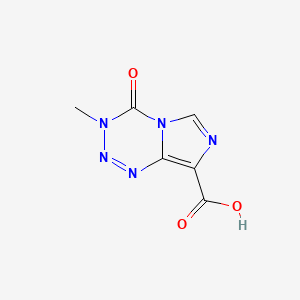

IUPAC Name |

3-methyl-4-oxoimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N5O3/c1-10-6(14)11-2-7-3(5(12)13)4(11)8-9-10/h2H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVTMIOYTNALQAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)N2C=NC(=C2N=N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40150614 | |

| Record name | Temozolomide acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40150614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

113942-30-6 | |

| Record name | Temozolomide acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113942306 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Temozolomide acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40150614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Methyl-4-Oxoimidazo[5,1-d][1,2,3,5]Tetrazine-8-Carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TEMOZOLOMIDE ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M35A7FW55W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3S)-3-(1,3-benzodioxol-5-yl)-3-[[(2S)-1-[bis(thiophen-2-ylmethyl)amino]-1-oxohexan-2-yl]carbamoylamino]propanoic acid](/img/structure/B1681941.png)

![3-[3-(2-Carboxyeth-1-EN-1-YL)phenyl]prop-2-enoic acid](/img/structure/B1681955.png)